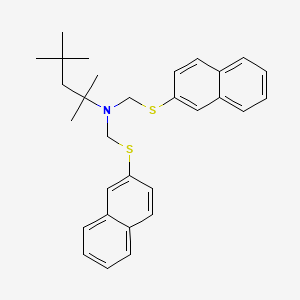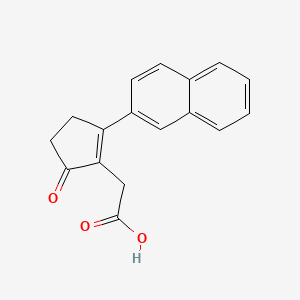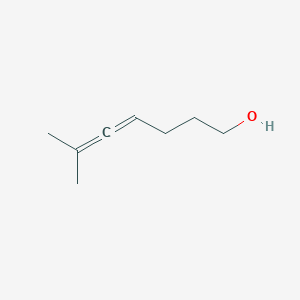![molecular formula C14H18Cl4O2S4 B13986428 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol CAS No. 19988-92-2](/img/structure/B13986428.png)
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is a synthetic organic compound characterized by the presence of four 2-chloroethylsulfanyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol typically involves the reaction of 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:
- Dissolve 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrakis(2-hydroxyethylthio)benzene: Similar structure but with hydroxyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-methoxyethylthio)benzene: Contains methoxyethyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-ethoxyethylthio)benzene: Contains ethoxyethyl groups instead of chloroethyl groups.
Uniqueness
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups make it particularly suitable for nucleophilic substitution reactions, which can be leveraged in various synthetic and research applications.
特性
CAS番号 |
19988-92-2 |
|---|---|
分子式 |
C14H18Cl4O2S4 |
分子量 |
488.4 g/mol |
IUPAC名 |
2,3,5,6-tetrakis(2-chloroethylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H18Cl4O2S4/c15-1-5-21-11-9(19)13(23-7-3-17)14(24-8-4-18)10(20)12(11)22-6-2-16/h19-20H,1-8H2 |
InChIキー |
WFQJIVWXUCGSLV-UHFFFAOYSA-N |
正規SMILES |
C(CCl)SC1=C(C(=C(C(=C1SCCCl)O)SCCCl)SCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


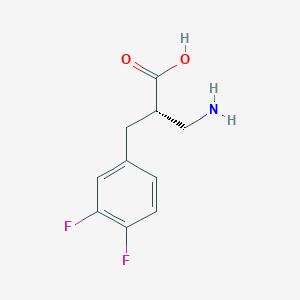


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
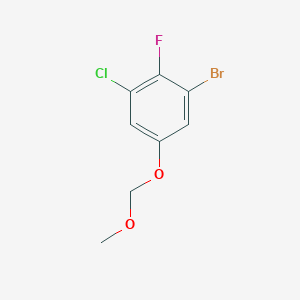



![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
